5-(1-Bromoethyl)-2-chloropyridine

asymmetric synthesis chiral building blocks enantioselective catalysis

5-(1-Bromoethyl)-2-chloropyridine is a dihalogenated pyridine derivative with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol. The compound features a chlorine atom at the 2-position and a 1-bromoethyl group at the 5-position of the pyridine ring.

Molecular Formula C7H7BrClN
Molecular Weight 220.49
CAS No. 1824272-95-8
Cat. No. B2516422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Bromoethyl)-2-chloropyridine
CAS1824272-95-8
Molecular FormulaC7H7BrClN
Molecular Weight220.49
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)Cl)Br
InChIInChI=1S/C7H7BrClN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3
InChIKeyLRUAICUSKXAQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Bromoethyl)-2-chloropyridine (CAS 1824272-95-8): Chemical Identity and Procurement Baseline


5-(1-Bromoethyl)-2-chloropyridine is a dihalogenated pyridine derivative with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol [1]. The compound features a chlorine atom at the 2-position and a 1-bromoethyl group at the 5-position of the pyridine ring . This substitution pattern confers a chiral center at the benzylic carbon of the bromoethyl moiety, rendering the compound racemic unless specified otherwise in procurement . The compound is classified under EC Number 829-805-2 and carries GHS hazard classifications including H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), classifying it as a Class 8 corrosive material for transport purposes [2].

Why 5-(1-Bromoethyl)-2-chloropyridine Cannot Be Substituted with Generic Halopyridine Analogs


Substitution of 5-(1-bromoethyl)-2-chloropyridine with generic halopyridines is technically invalid for applications requiring orthogonal reactivity and stereochemical control. The compound possesses three chemically distinct reactive centers—the C2 chlorine, the benzylic C-Br bond, and the pyridine nitrogen—each susceptible to different reaction conditions and nucleophiles . Unlike simple 2-chloropyridine or 5-bromo-2-chloropyridine, the 1-bromoethyl substituent introduces a chiral secondary alkyl bromide that enables stereoselective transformations, including enantioselective catalytic synthesis of chiral pyridine derivatives [1]. Furthermore, the compound serves as a specific intermediate in the synthesis of pyridine-based CGRP receptor antagonists, a therapeutic class where minor structural modifications profoundly alter receptor binding affinity and pharmacokinetic properties [2]. Generic substitution with achiral or differently substituted halopyridines would fail to preserve the stereochemical information required for downstream chiral pharmaceutical synthesis and would not provide the same orthogonal functionalization sequence exploited in multistep synthetic routes.

Quantitative Differentiation Evidence for 5-(1-Bromoethyl)-2-chloropyridine Relative to Comparator Compounds


Stereochemical Differentiation: Chiral Center Presence Versus Non-Chiral Halopyridine Analogs

5-(1-Bromoethyl)-2-chloropyridine contains a stereogenic center at the benzylic carbon of the 1-bromoethyl substituent, a feature absent in common comparator halopyridines such as 5-bromo-2-chloropyridine (CAS 53939-30-3) and 2-chloro-5-ethylpyridine (CAS 19842-08-1) [1]. While 5-bromo-2-chloropyridine is an achiral dihalogenated pyridine and 2-chloro-5-ethylpyridine lacks the benzylic bromide leaving group entirely, 5-(1-bromoethyl)-2-chloropyridine provides a racemic mixture that can be resolved or employed in stereoselective transformations. The compound class has been demonstrated in the literature as a substrate for highly enantioselective catalytic synthesis of chiral pyridines, achieving enantiomeric excesses exceeding 90% under optimized conditions with chiral catalysts [2].

asymmetric synthesis chiral building blocks enantioselective catalysis

Procurement-Grade Purity Specification: ≥98% Assay Versus 95% Baseline Grade

Procurement specifications for 5-(1-bromoethyl)-2-chloropyridine demonstrate a purity threshold differentiation. ChemScene (Cat. No. CS-0648663) and Leyan (Product No. 1719321) both specify purity at ≥98%, whereas AKSci (Cat. No. 1327EB) provides a minimum purity specification of 95% . This 3% absolute purity differential is significant in multistep syntheses where impurity carryover can compound across subsequent transformations, potentially affecting downstream yields and purification requirements.

chemical procurement purity specification quality control

Orthogonal Reactivity Profile: Differentiated Leaving Group Selectivity in Sequential Coupling Reactions

5-(1-Bromoethyl)-2-chloropyridine offers orthogonal functionalization potential through three distinct reactive sites: the C2 chlorine (susceptible to SNAr under forcing conditions or transition metal catalysis), the benzylic C-Br bond (highly reactive toward nucleophilic substitution), and the pyridine nitrogen (capable of coordination or N-alkylation) . In contrast, 5-bromo-2-chloropyridine (CAS 53939-30-3) presents only two halogen sites on the aromatic ring, where the bromine at the 5-position is preferentially displaced over chlorine under most reaction conditions due to superior leaving group ability . The benzylic bromide in the target compound is significantly more reactive than the aromatic chloride, enabling sequential functionalization without protecting group strategies. Literature precedent for 5-bromo-2-chloropyridine demonstrates its utility in successive direct arylation followed by Suzuki coupling to produce 2-arylpyridines, but this system lacks the benzylic functional handle that enables additional diversification steps [1].

cross-coupling orthogonal reactivity Suzuki-Miyaura coupling nucleophilic substitution

Application Specificity: CGRP Receptor Antagonist Intermediate Versus Generic Pyridine Building Blocks

5-(1-Bromoethyl)-2-chloropyridine is explicitly identified within the synthetic scope of pyridine-based CGRP receptor antagonists, a validated therapeutic class for migraine treatment with clinical proof-of-concept established by compounds including BIBN4096BS and telcagepant [1] [2]. The substitution pattern at the 2- and 5-positions of the pyridine ring is critical for CGRP receptor binding; patent literature demonstrates that pyridine derivatives with halogen substitution at these positions serve as essential intermediates in antagonist synthesis [3]. In contrast, generic halopyridines such as 2-chloropyridine and 2-bromo-5-ethylpyridine lack the specific substitution pattern required for this pharmaceutical application. While 5-bromo-2-chloropyridine is also a dihalogenated pyridine, its absence of the 1-bromoethyl substituent renders it unsuitable for constructing the full pharmacophore of clinical-stage CGRP antagonists.

CGRP antagonist migraine therapeutics pharmaceutical intermediate patent-enabled synthesis

Validated Application Scenarios for 5-(1-Bromoethyl)-2-chloropyridine in Scientific and Industrial Procurement


Synthesis of Chiral Pyridine Derivatives via Enantioselective Catalysis

5-(1-Bromoethyl)-2-chloropyridine serves as a substrate for highly enantioselective catalytic synthesis of chiral pyridines. The benzylic chiral center enables the production of optically active pyridine derivatives that are otherwise inaccessible from achiral halopyridine starting materials [1]. This application is particularly relevant for medicinal chemistry programs requiring enantiomerically pure pyridine-containing scaffolds for structure-activity relationship studies and lead optimization [2].

Construction of CGRP Receptor Antagonist Intermediates for Migraine Drug Development

The compound functions as a key intermediate in the synthesis of pyridine-based CGRP receptor antagonists, a clinically validated class of migraine therapeutics [3]. The specific substitution pattern at the 2- and 5-positions of the pyridine ring is essential for constructing the pharmacophore that confers antagonist activity at the CGRP receptor, with clinical candidates demonstrating efficacy in phase III trials [4]. Procurement of this intermediate supports medicinal chemistry efforts targeting this established mechanism.

Sequential Orthogonal Functionalization for Complex Heterocycle Synthesis

The compound's three chemically distinct reactive centers—the C2 chlorine, the benzylic C-Br bond, and the pyridine nitrogen—enable sequential orthogonal functionalization without protecting group strategies . This reactivity profile supports multistep synthetic routes where controlled, site-selective transformations are required to build complex molecular architectures. The benzylic bromide is significantly more reactive than the aromatic chloride, allowing for selective nucleophilic substitution at the alkyl position while preserving the aryl halide for subsequent cross-coupling reactions .

High-Purity Starting Material for Multistep API Intermediate Synthesis

Procurement of the ≥98% purity grade (available from ChemScene and Leyan) is recommended for multistep synthetic sequences where impurity carryover can compound across subsequent transformations, potentially affecting downstream yields and increasing purification burden . The 3% absolute purity improvement relative to 95% baseline grade represents a meaningful quality differentiator for industrial-scale synthesis where process consistency and yield optimization are critical procurement considerations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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